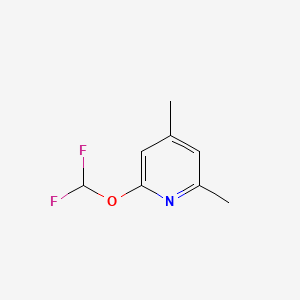

2-(Difluoromethoxy)-4,6-dimethylpyridine

Description

BenchChem offers high-quality 2-(Difluoromethoxy)-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethoxy)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-3-6(2)11-7(4-5)12-8(9)10/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGKOJCNBBXNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)OC(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673305 | |

| Record name | 2-(Difluoromethoxy)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-04-0 | |

| Record name | 2-(Difluoromethoxy)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(difluoromethoxy)-4,6-dimethylpyridine

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)-4,6-dimethylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the difluoromethoxy (–OCF₂H) group into bioactive molecules is a paramount strategy in modern medicinal and agricultural chemistry. This moiety often enhances crucial physicochemical properties such as metabolic stability, lipophilicity, and membrane permeability, while also acting as a bioisostere for hydroxyl or methoxy groups.[1][2] The pyridine scaffold is a privileged structure, forming the core of numerous pharmaceuticals due to its unique electronic properties and ability to engage in key binding interactions.[3] This guide provides a comprehensive technical overview of the , a representative difluoromethoxylated heterocyclic compound. We will delve into the primary synthetic strategies, provide a detailed, field-proven experimental protocol, and discuss the mechanistic underpinnings of the transformation. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable structural motif into their synthetic programs.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy group is considered a "magic" functional group in drug discovery. Its value stems from a unique combination of properties:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism (e.g., O-dealkylation), which can significantly improve the pharmacokinetic profile and in vivo half-life of a drug candidate.[4]

-

Lipophilicity Modulation: The –OCF₂H group moderately increases lipophilicity (logP), which can enhance a molecule's ability to cross cellular membranes and reach its biological target.

-

Conformational and Electronic Effects: The electronegative fluorine atoms influence the electronic nature of the attached aromatic ring. Furthermore, the hydrogen atom of the –OCF₂H group can act as a weak hydrogen bond donor, offering unique opportunities for molecular recognition at the target binding site.[2]

The synthesis of molecules like 2-(difluoromethoxy)-4,6-dimethylpyridine, therefore, represents a key enabling technology for the development of next-generation therapeutics and agrochemicals.

Core Synthetic Strategy: O-Difluoromethylation of 2-Hydroxy-4,6-dimethylpyridine

The most direct and efficient pathway to synthesize 2-(difluoromethoxy)-4,6-dimethylpyridine is through the O-difluoromethylation of its corresponding hydroxyl precursor, 2-hydroxy-4,6-dimethylpyridine.

A critical chemical principle to recognize is the tautomeric equilibrium of the starting material. 2-Hydroxy-4,6-dimethylpyridine exists predominantly as its more stable amide tautomer, 4,6-dimethylpyridin-2(1H)-one . The reaction proceeds via the deprotonation of this precursor by a suitable base to form the ambident nucleophilic pyridinolate anion, which then attacks the difluoromethylating agent. While both N- and O-alkylation are possible, O-alkylation is generally favored for difluoromethylation under the conditions described herein.[5]

The overall transformation can be summarized as follows:

Key Methodologies for O-Difluoromethylation

The central challenge lies in the choice of the difluoromethylating reagent. Several methods have been established for the difluoromethylation of phenols and related hydroxyl compounds, with the most practical approach for this target involving the in situ generation of difluorocarbene (:CF₂).

Primary Method: Difluorocarbene from Sodium 2-chloro-2,2-difluoroacetate

This is arguably the most reliable, scalable, and widely adopted method in modern organic synthesis for introducing the –OCF₂H group onto a hydroxyl moiety.[6] The reagent, sodium 2-chloro-2,2-difluoroacetate (CF₂ClCOONa), is a stable, easy-to-handle solid that, upon heating in a polar aprotic solvent like N,N-dimethylformamide (DMF), undergoes decarboxylation to generate difluorocarbene.

Mechanism: The reaction proceeds in two key stages:

-

Deprotonation: The starting 4,6-dimethylpyridin-2(1H)-one is deprotonated by a base (e.g., cesium carbonate) to form the nucleophilic pyridinolate anion.

-

Carbene Reaction: The generated difluorocarbene (:CF₂) reacts with the pyridinolate anion. The resulting intermediate is then protonated by a trace water source during the reaction or workup to yield the final product.

The choice of DMF as the solvent is critical; its high boiling point is suitable for the thermal decarboxylation step, and its polar nature helps to solubilize the pyridinolate salt. Cesium carbonate is often used as the base due to the high solubility of its salts in organic solvents, which can enhance reaction rates.[6]

Alternative Method: Using Chlorodifluoromethane (Freon-22)

Historically, chlorodifluoromethane (ClCHF₂) was a common reagent for this transformation.[5] The reaction is typically performed by bubbling the gas through a solution of the deprotonated substrate. However, due to its gaseous nature and environmental concerns as an ozone-depleting substance, its use has declined in favor of solid reagents like CF₂ClCOONa.[5]

Detailed Experimental Protocol

The following protocol is a robust and reproducible procedure for the , adapted from established methodologies for the difluoromethylation of phenols.[6]

Materials:

-

4,6-Dimethylpyridin-2(1H)-one (1.0 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Hexanes or Ethyl Acetate/Hexane mixture

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add 4,6-dimethylpyridin-2(1H)-one (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the starting material) and a small amount of deionized water (~10% by volume relative to DMF) via syringe. Stir the resulting suspension.

-

Degassing: While stirring, bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.

-

Reagent Addition: Briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

-

Heating: Equip the flask with a reflux condenser under a nitrogen atmosphere. Lower the apparatus into a preheated oil bath at 110-120 °C.

-

Reaction Monitoring: Stir the reaction vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with a significant volume of deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or a hexanes/ethyl acetate mixture (e.g., 3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-(difluoromethoxy)-4,6-dimethylpyridine as a pure product.

Data Presentation and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization.

Table 1: Summary of Synthetic and Spectroscopic Data

| Parameter | Expected Value/Observation |

| Starting Material | 4,6-Dimethylpyridin-2(1H)-one |

| Reagents & Conditions | CF₂ClCOONa, Cs₂CO₃, DMF/H₂O, 120 °C, 2-4 h |

| Typical Yield | 75-90% (post-purification) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-6.5 (t, J = ~74 Hz, 1H, OCF₂H ), ~6.8 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -80 to -90 (d, J = ~74 Hz, 2F, OCF₂ H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~160-155 (C-O), ~150 (Ar-C), ~120 (Ar-CH), ~115 (t, J = ~260 Hz, OC F₂H), ~110 (Ar-CH), ~24 (CH₃), ~20 (CH₃) |

| Mass Spectrometry (ESI+) | m/z calculated for C₈H₁₀F₂NO [M+H]⁺, found |

Note: Predicted NMR chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Actual values may vary slightly.

Conclusion

The is a straightforward yet crucial transformation for accessing valuable building blocks in drug discovery and agrochemical research. The O-difluoromethylation of the corresponding pyridinone precursor using sodium 2-chloro-2,2-difluoroacetate represents the most efficient, reliable, and scalable method. This guide provides the strategic insights and a detailed, actionable protocol necessary for researchers to successfully implement this chemistry in their laboratories. The principles and procedures outlined here serve as a robust foundation for the synthesis of a wide array of other difluoromethoxylated heteroaromatic compounds.

References

- American Chemical Society. Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent.

-

PubMed. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Org Lett. 2022 Oct 28;24(42):7707-7711. [Online] Available at: [Link]

-

National Institutes of Health (NIH). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Online] Available at: [Link]

-

RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Adv., 2020,10, 29829-29834. [Online] Available at: [Link]

-

National Institutes of Health (NIH). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Online] Available at: [Link]

-

Katsuyama, I., Funabiki, K., & Matsui, M. A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES. HETEROCYCLES, Vol. 75, No. 8, 2008. [Online] Available at: [Link]

-

Organic Chemistry Portal. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Org. Lett., 2010, 12, 1444-1447. [Online] Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Online] Available at: [Link]

-

Filyakova, T. I., et al. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 2024. [Online] Available at: [Link]

-

Chemical Review and Letters. Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. [Online] Available at: [Link]

-

National Institutes of Health (NIH). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Online] Available at: [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. Org. Synth. 2024, 101, 164-180. [Online] Available at: [Link]

-

Wikipedia. 2,6-Lutidine. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Elucidating the Mechanism of Action for 2-(difluoromethoxy)-4,6-dimethylpyridine

An Investigative Framework for Novel Compound Characterization

Disclaimer: This document addresses 2-(difluoromethoxy)-4,6-dimethylpyridine, a compound for which there is limited publicly available biological data. Therefore, this guide is presented as a prospective and systematic framework for elucidating its mechanism of action (MoA), rather than a review of established findings. The proposed strategies are based on structural analogy, established principles of medicinal chemistry, and standard drug discovery protocols.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The compound 2-(difluoromethoxy)-4,6-dimethylpyridine presents a unique combination of structural motifs that offer initial hypotheses for its biological activity. As a pyridine derivative, it belongs to a class of nitrogen-containing heterocycles that are privileged scaffolds in drug discovery, known to interact with a wide array of biological targets.[1][2][3] The strategic incorporation of a difluoromethoxy (-OCF₂H) group is a modern medicinal chemistry tactic used to enhance metabolic stability, modulate lipophilicity, and introduce hydrogen bond donor capabilities.[4][5][6] This guide outlines a comprehensive, multi-stage research plan to systematically investigate and define the mechanism of action of this novel compound.

Part 1: Physicochemical and Structural Rationale

The initial step in characterizing a novel compound involves analyzing its constituent parts to predict its behavior and guide the formulation of testable hypotheses.

-

Pyridine Core: The pyridine ring is an isostere of benzene, found in numerous FDA-approved drugs.[2][3] Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, often playing a critical role in binding to enzyme active sites, particularly the hinge region of kinases.[2][7]

-

Difluoromethoxy Group (-OCF₂H): This group is a valuable tool for drug optimization. Unlike a methoxy group, it can act as a hydrogen bond donor.[5] Its strong carbon-fluorine bonds increase metabolic stability by blocking common sites of oxidative metabolism.[4][5][8] Furthermore, it modulates lipophilicity and the acidity/basicity (pKa) of nearby functional groups, which can enhance target engagement and improve pharmacokinetic profiles.[4][5]

-

Dimethyl Groups: The methyl groups at positions 4 and 6 can influence the compound's conformation and provide hydrophobic interactions within a target's binding pocket.

Based on these features, two primary, plausible hypotheses emerge for the mechanism of action of 2-(difluoromethoxy)-4,6-dimethylpyridine:

-

Hypothesis A: Inhibition of Protein Kinases. The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[7][9][10][11]

-

Hypothesis B: Modulation of GABA-A Receptors. Substituted pyridines have been identified as allosteric modulators of GABA-A receptors, a key class of ligand-gated ion channels in the central nervous system.[12][13][14]

The following sections detail the experimental workflows required to systematically test these hypotheses.

Part 2: Experimental Workflow for Mechanism of Action Determination

A phased approach, beginning with broad screening and progressing to specific, detailed assays, is crucial for efficiently elucidating the MoA.

Phase 1: Initial Target Class Identification

The first objective is to determine if the compound interacts with the hypothesized target classes through high-throughput screening.

Workflow 1.1: Kinase Panel Screening This experiment aims to identify if 2-(difluoromethoxy)-4,6-dimethylpyridine inhibits any members of the human kinome.

Experimental Protocol: Kinase Inhibition Profiling

-

Compound Preparation: Prepare a stock solution of 2-(difluoromethoxy)-4,6-dimethylpyridine in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

-

Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins KINOMEscan™, Promega Kinase-Glo®) that covers a broad representation of the human kinome.

-

Assay Principle: Most kinase assays measure the activity of an enzyme by quantifying the consumption of ATP or the phosphorylation of a substrate.[15][16] A reduction in signal in the presence of the compound indicates inhibition.

-

Execution: Perform the assays according to the vendor's protocol. Typically, this involves incubating the kinase, substrate, ATP, and the test compound together for a set period.

-

Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations relative to a vehicle control (DMSO). Results are often presented as a heatmap or a ranked list of inhibited kinases.

Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| Kinase A | 8% | 15% |

| Kinase B | 88% | 97% |

| Kinase C | 12% | 22% |

| Kinase D | 75% | 91% |

| Kinase E | 3% | 9% |

Table 1: Representative data from a primary kinase screen. High inhibition values for specific kinases (e.g., Kinase B, Kinase D) identify them as primary "hits" for further investigation.

Workflow 1.2: GABA-A Receptor Binding Assay This experiment assesses the compound's ability to bind to GABA-A receptors.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Use synaptic membrane preparations from rodent brain tissue or cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: Utilize a radiolabeled ligand that binds to a known site on the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site).

-

Assay: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of 2-(difluoromethoxy)-4,6-dimethylpyridine.

-

Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

-

Data Analysis: A decrease in radioligand binding in the presence of the test compound indicates competition for the same or an allosterically coupled binding site. Calculate the Ki (inhibition constant) from the resulting dose-response curve.

Phase 2: Hit Confirmation and Potency Determination

Once primary hits are identified, the next step is to confirm the activity and determine the compound's potency using functional assays.

Workflow 2.1: IC₅₀ Determination for Lead Kinase Targets This workflow quantifies the inhibitory potency of the compound against the specific kinases identified in Phase 1.

Experimental Protocol: Enzyme Activity IC₅₀ Assay

-

Assay Setup: For each hit kinase, set up an enzyme activity assay.[17] This can be a fluorescence-based, luminescence-based (e.g., ADP-Glo™), or radiometric assay.[15]

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(difluoromethoxy)-4,6-dimethylpyridine.

-

Reaction: Incubate the kinase and its specific substrate with the serially diluted compound. Initiate the reaction by adding ATP.

-

Measurement: After a fixed time, stop the reaction and measure the output signal.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Hypothetical IC₅₀ Values

| Kinase Target | IC₅₀ (nM) |

| Kinase B | 45 |

| Kinase D | 320 |

Table 2: Example IC₅₀ values. A lower value indicates higher potency. Kinase B would be prioritized as the more potent target.

Workflow 2.2: Electrophysiology for GABA-A Receptor Modulation This experiment provides functional confirmation of GABA-A receptor activity modulation.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Electrophysiology: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

-

Compound Application: Co-apply the same concentration of GABA with varying concentrations of 2-(difluoromethoxy)-4,6-dimethylpyridine.

-

Data Analysis: A potentiation (increase) of the GABA-elicited current indicates positive allosteric modulation (PAM).[18] An inhibition of the current suggests negative allosteric modulation (NAM). Plot the dose-response to determine the EC₅₀ for potentiation or IC₅₀ for inhibition.

Phase 3: Elucidating the Molecular Mechanism

With a confirmed and potent target, the final phase involves detailed biochemical and structural studies to understand the precise nature of the interaction.[19][20]

Workflow 3.1: Enzyme Kinetics to Determine Inhibition Modality This workflow determines how the compound inhibits its target kinase (e.g., competitive, non-competitive).[20]

Experimental Protocol: Michaelis-Menten Kinetics

-

Vary Substrate Concentration: Perform the kinase activity assay as in Workflow 2.1.

-

Experimental Sets: Run the assay under several conditions:

-

No inhibitor.

-

Inhibitor at a fixed concentration (e.g., near its IC₅₀).

-

-

Vary ATP Concentration: Repeat the experiment, but this time hold the peptide substrate concentration constant and vary the concentration of ATP.

-

Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots for each condition.

-

Competitive Inhibition: Vmax remains unchanged, but Km increases. The inhibitor competes with the substrate (likely ATP) for the active site.

-

Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The inhibitor binds to a site other than the active site (an allosteric site).

-

Uncompetitive Inhibition: Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex.

-

Diagram of Inhibition Modalities

Caption: Simplified workflows for competitive vs. non-competitive inhibition.

Conclusion and Forward Path

This technical guide provides a robust, hypothesis-driven framework for the systematic elucidation of the mechanism of action for 2-(difluoromethoxy)-4,6-dimethylpyridine. By proceeding through the outlined phases of target identification, hit confirmation, and detailed mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity. The results of these investigations will be critical for guiding any further preclinical and clinical development, enabling a data-driven approach to realizing its potential therapeutic value.

References

- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- BenchChem. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.

- ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.

- Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process.

- ResearchGate. Pyridine derivatives as Pim kinase inhibitors as anticancer agents.

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?

- PubMed Central. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.

- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.

- BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.

- BenchChem. Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals.

- Sygnature Discovery. Mechanism of Action (MOA).

- BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.

- MDPI. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.

- PMC. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective.

- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

- BenchChem. The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.

- PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.

- Nature. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.

- ResearchGate. Pyrazolopyridinones as functionally selective GABA(A) ligands.

- Wikipedia. GABAA receptor positive allosteric modulator.

- NIH. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

- BenchChem. Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- BenchChem. 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.

- PMC. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 19. nuvisan.com [nuvisan.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to 2-(difluoromethoxy)-4,6-dimethylpyridine: Physicochemical Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethoxy)-4,6-dimethylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, including a theoretical calculation of its molecular weight. It further explores the strategic importance of its constituent moieties—the substituted pyridine ring and the difluoromethoxy group—in the context of modern drug discovery. While specific experimental data for this exact compound is not publicly available, this guide synthesizes information on analogous structures to propose potential synthetic routes and characterization methodologies. The guide also discusses the potential applications of this molecule, drawing on the well-established roles of similar compounds in pharmaceutical and agrochemical research.

Introduction: The Strategic Combination of a Pyridine Scaffold and a Difluoromethoxy Group

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and participate in crucial interactions with biological targets like enzymes and receptors.[2] The substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

The difluoromethoxy group (-OCHF₂) has emerged as a valuable substituent in modern medicinal chemistry.[3] It serves as a bioisosteric replacement for more common groups like methoxy (-OCH₃), hydroxyl (-OH), or thiol (-SH) groups, often conferring improved metabolic stability.[3][4] The strong carbon-fluorine bonds within the difluoromethoxy group make it more resistant to oxidative metabolism, which can lead to a longer drug half-life.[3] Furthermore, this group can modulate a molecule's lipophilicity and act as a hydrogen bond donor, offering a unique set of properties for optimizing drug candidates.[3][4]

The compound 2-(difluoromethoxy)-4,6-dimethylpyridine combines these two key structural features. The dimethylated pyridine core provides a well-defined and synthetically accessible framework, while the 2-(difluoromethoxy) substituent introduces the potential for enhanced metabolic stability and unique intermolecular interactions.

Physicochemical Properties of 2-(difluoromethoxy)-4,6-dimethylpyridine

Molecular Structure and Formula

The chemical name, 2-(difluoromethoxy)-4,6-dimethylpyridine, defines its structure: a pyridine ring with a difluoromethoxy group at the 2-position and methyl groups at the 4- and 6-positions. Based on this structure, the molecular formula is determined to be C₈H₉F₂NO .

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of the constituent atoms. Using the atomic weights from the periodic table (C ≈ 12.011, H ≈ 1.008, F ≈ 18.998, N ≈ 14.007, O ≈ 15.999), the theoretical molecular weight of 2-(difluoromethoxy)-4,6-dimethylpyridine is calculated as follows:

(8 × 12.011) + (9 × 1.008) + (2 × 18.998) + (1 × 14.007) + (1 × 15.999) = 173.16 g/mol

This calculated molecular weight would be a key parameter for its characterization, particularly in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂NO | Theoretical |

| Molecular Weight | 173.16 g/mol | Calculated |

| CAS Number | Not Available | N/A |

Potential Synthetic Pathways

Although a specific synthesis for 2-(difluoromethoxy)-4,6-dimethylpyridine has not been documented in publicly accessible literature, we can propose plausible synthetic routes based on established methods for the synthesis of analogous difluoromethoxylated and substituted pyridine compounds.

General Strategies for the Synthesis of Difluoromethoxylated Aromatics

The introduction of a difluoromethoxy group onto an aromatic ring is a key step. A common method involves the reaction of a hydroxyl-substituted precursor with a difluoromethylating agent. For instance, the synthesis of difluoromethoxy derivatives has been achieved using reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base.

Proposed Synthesis of 2-(difluoromethoxy)-4,6-dimethylpyridine

A potential synthetic workflow could start from a readily available precursor, such as 2-hydroxy-4,6-dimethylpyridine.

Caption: Proposed workflow for the synthesis of 2-(difluoromethoxy)-4,6-dimethylpyridine.

Step-by-Step Protocol (Hypothetical):

-

Preparation: To a solution of 2-hydroxy-4,6-dimethylpyridine in a suitable solvent (e.g., acetonitrile/water mixture), add a base such as potassium hydroxide.

-

Difluoromethylation: Add the difluoromethylating agent, for example, diethyl (bromodifluoromethyl)phosphonate, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purification: Purify the crude product using silica gel column chromatography.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proposed Analytical Characterization

The structural confirmation of the synthesized 2-(difluoromethoxy)-4,6-dimethylpyridine would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and a triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

-

¹⁹F NMR: Would exhibit a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound, with the molecular ion peak expected at m/z ≈ 173.16.

Potential Applications in Drug Discovery and Agrochemicals

Given the properties of its constituent parts, 2-(difluoromethoxy)-4,6-dimethylpyridine holds potential in several areas of chemical research, particularly in the life sciences.

Medicinal Chemistry

The pyridine scaffold is present in a wide range of pharmaceuticals.[1] The introduction of a difluoromethoxy group could be a strategic modification to improve the metabolic stability and pharmacokinetic profile of existing pyridine-based drug candidates. This modification can block metabolic pathways such as O-demethylation that are common for methoxy-substituted compounds.[3]

Agrochemicals

Substituted pyridines are also prevalent in agrochemicals, such as herbicides and fungicides.[5] The unique physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and lipophilicity, are highly desirable in the design of new and effective crop protection agents.[5]

Caption: Potential application areas for 2-(difluoromethoxy)-4,6-dimethylpyridine.

Safety and Handling

As no specific safety data is available for 2-(difluoromethoxy)-4,6-dimethylpyridine, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity. This includes:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

2-(difluoromethoxy)-4,6-dimethylpyridine represents a potentially valuable building block for the development of new pharmaceuticals and agrochemicals. Its calculated molecular weight of 173.16 g/mol and molecular formula of C₈H₉F₂NO provide a basis for its identification and characterization. While this compound is not yet well-documented in the public domain, this guide provides a theoretical framework for its properties, potential synthesis, and applications based on the established roles of its core structural motifs. Further experimental investigation is warranted to fully elucidate the characteristics and potential of this promising molecule.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 22, 2026, from [Link]

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2015). Journal of Medicinal Chemistry, 58(15), 6155-6164.

- Synthesis of 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2017). European Journal of Medicinal Chemistry, 138, 1034-1049.

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-(difluoromethoxy)-4,6-dimethylpyridine structural analogs

An In-depth Technical Guide to 2-(Difluoromethoxy)-4,6-dimethylpyridine Structural Analogs

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a compelling bioisostere for common functional groups like hydroxyl or methoxy moieties. When appended to a privileged scaffold such as pyridine, it can profoundly enhance metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide provides a comprehensive technical overview of structural analogs based on the 2-(difluoromethoxy)-4,6-dimethylpyridine core. We will explore rational design principles, synthetic methodologies, structure-activity relationships (SAR), and potential therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Difluoromethoxylated Pyridine Scaffold

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its polar nature, and its synthetic versatility.[3][4] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, leverages the unique properties of fluorine to optimize drug candidates.[2]

The -OCF₂H group is particularly advantageous for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often blocking a common site of metabolic attack and thereby increasing the compound's half-life.[1]

-

Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions (e.g., at the hERG channel) and improve the oral absorption profile.

-

Conformational Control & Binding: The -OCF₂H group can act as a hydrogen bond donor and influence molecular conformation, potentially leading to stronger and more selective interactions with biological targets.[1]

The 4,6-dimethyl substitution pattern on the pyridine ring serves to increase lipophilicity and can provide steric hindrance to protect the core from metabolic degradation, while also offering vectors for further chemical modification. This guide will dissect the synthesis and application of analogs built around this promising chemical framework.

Synthetic Strategies and Methodologies

The synthesis of 2-(difluoromethoxy)-4,6-dimethylpyridine analogs typically proceeds via a two-stage process: construction of the pyridin-2-one precursor followed by the critical difluoromethoxylation step.

Synthesis of the 4,6-Dimethylpyridin-2-one Precursor

The key intermediate for this class of compounds is 4,6-dimethyl-2-hydroxypyridine, which exists in tautomeric equilibrium with 4,6-dimethylpyridin-2(1H)-one. A robust and scalable synthesis involves the condensation of acetylacetone with a suitable nitrogen source, such as guanidine, followed by hydrolysis.

Core Protocol: Difluoromethoxylation of 4,6-Dimethylpyridin-2-one

The introduction of the difluoromethoxy group is the pivotal step. While various reagents exist, the use of chlorodifluoromethane (CHClF₂, Freon-22) or sodium chlorodifluoroacetate are common methods for generating the difluorocarbene intermediate in situ.[5][6] Another effective method involves using diethyl (bromodifluoromethyl)phosphonate.[7]

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (under N₂ atmosphere), and a thermometer, add 4,6-dimethylpyridin-2-one (1.0 eq) and a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C to deprotonate the pyridone, forming the corresponding sodium or potassium salt. Allow the mixture to stir at room temperature for 30 minutes.

-

Causality Insight: The deprotonation of the pyridone is essential to form the nucleophilic oxygen anion, which will attack the difluorocarbene source. A strong, non-nucleophilic base is required to drive this equilibrium to completion without competing side reactions.

-

-

Difluoromethoxylation: Cool the reaction mixture to the desired temperature (this can range from room temperature to 80 °C depending on the reagent). Introduce the difluoromethylating agent. For example, bubble chlorodifluoromethane gas through the solution or add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise.[7]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Self-Validation Check: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is crucial. The disappearance of the starting material spot and the appearance of a new, less polar product spot validates reaction progression.

-

-

Workup: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water or a saturated NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(difluoromethoxy)-4,6-dimethylpyridine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties and Structure-Activity Relationships (SAR)

The true value of these analogs is realized through the systematic modification of the core structure to tune biological activity.

Impact of the -OCF₂H Group

The replacement of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group imparts significant changes in physicochemical properties, which are critical for drug development.

| Property | -H | -OCH₃ | -OCF₂H | Rationale & Impact |

| Calculated LogP | ~1.5 | ~1.4 | ~2.1 | Increased lipophilicity can improve cell permeability and brain penetration. |

| Pyridine pKa | ~5.2 | ~5.0 | ~2.5 | Reduced basicity lowers the potential for hERG liability and improves oral absorption. |

| Metabolic Stability | Low-Medium | Low (O-dealkylation) | High | C-F bonds are resistant to CYP450-mediated oxidation, increasing compound half-life.[1] |

| Hydrogen Bonding | N/A | Acceptor | Donor (C-H) & Acceptor (O) | The acidic proton on the -OCF₂H group can act as a hydrogen bond donor, opening new binding interactions.[1] |

Table 1: Comparative physicochemical properties of substituted 4,6-dimethylpyridines.

SAR of the Pyridine Core

Structure-activity relationship studies on related pyridine scaffolds have revealed key trends for optimizing biological activity, particularly antiproliferative effects.[3]

-

Positions 3 and 5: These positions are critical for introducing additional functionality. Small, electron-donating groups or hydrogen bond acceptors can enhance activity. Bulky substituents may be detrimental unless they fit into a specific pocket of the target protein.[8]

-

Methyl Groups (Positions 4 and 6): While providing metabolic stability, replacing one or both methyl groups with other small alkyl groups, halogens, or cyclopropyl rings can be explored to probe steric and electronic requirements of the binding pocket.

-

Bioisosteric Replacements: The pyridine core itself can be replaced with other heterocycles like pyrimidine to explore different property spaces, although this moves beyond direct structural analogs.

Applications in Drug Discovery and Agrochemicals

The unique profile of difluoromethoxylated pyridines makes them attractive scaffolds for various therapeutic and agricultural applications.[9] These compounds are potential candidates for new drugs and agrochemicals due to the favorable properties imparted by the difluoromethyl group.[9]

Oncology

Fluorinated pyridine derivatives have shown significant promise as anticancer agents.[2] The antiproliferative activity of some analogs is linked to their ability to inhibit key signaling kinases or interfere with microtubule assembly.[7] For example, 2-difluoromethoxyestradiol sulfamates, which contain a related difluoromethoxylated core, have demonstrated potent anti-proliferative activity against breast cancer cell lines.[7]

Antifungal Agents

Drug-resistant fungal infections are a growing public health threat.[10] Targeting essential fungal enzymes is a promising strategy. Structural analogs of pyrazolopyridines have been investigated as inhibitors of Yeast Casein Kinase (Yck2) in Candida albicans, a crucial enzyme for cell wall regulation.[10][11] The 2-(difluoromethoxy)-4,6-dimethylpyridine scaffold represents a novel starting point for designing specific Yck2 inhibitors.

Central Nervous System (CNS) Disorders

The ability to tune pKa and lipophilicity is critical for designing CNS-active drugs that can cross the blood-brain barrier. Pyridine derivatives are well-established ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[8] The difluoromethoxy group can be used to fine-tune the properties of nAChR modulators to optimize their efficacy and safety profiles.

Experimental and Screening Workflow

A logical and efficient workflow is essential for the discovery and development of novel analogs based on this scaffold.

Conclusion

The 2-(difluoromethoxy)-4,6-dimethylpyridine scaffold is a highly promising platform for the development of novel therapeutics and agrochemicals. The difluoromethoxy group provides a distinct advantage over traditional substituents by enhancing metabolic stability, modulating basicity, and potentially introducing new hydrogen bonding interactions. The synthetic routes are accessible, and the core allows for systematic structural modifications to optimize for potency, selectivity, and pharmacokinetic properties. As our understanding of structure-activity relationships deepens, these analogs are poised to deliver next-generation candidates for challenging biological targets in oncology, infectious diseases, and beyond.

References

-

Purohit, R., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. Available at: [Link]

-

Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]

-

Gomha, S. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. Available at: [Link]

-

Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Google Patents.

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Al-Malky, H. S., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology. Available at: [Link]

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.

-

Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. Available at: [Link]

-

Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

- US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. Google Patents.

-

Katsuyama, I., et al. (2008). A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES. HETEROCYCLES. Available at: [Link]

-

2-cyano-6-methylpyridine. Organic Syntheses Procedure. Available at: [Link]

- US10266523B2 - Crystaline forms of N-[6-(cis-2,6-dimethylmorpholine-4-yl)pyridine-3-yl]-2-Methyl-4′-(trifluoromethoxy) [1,1′-biphenyl]-3-Methanamide monophosphate, and process of preparation thereof. Google Patents.

-

Velázquez-Majorca, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ophcj.nuph.edu.ua. Available at: [Link]

-

Al-Malky, H. S., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers. Available at: [Link]

- US4071521A - Process for making 2,6-difluoro pyridine. Google Patents.

-

Secondary batteries with improved electrolyte. PubChem. Available at: [Link]

- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Google Patents.

-

Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. Available at: [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 10. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Ascendance of Difluoromethoxylated Pyridines in Modern Drug Discovery: A Technical Guide to Physicochemical Properties

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group, particularly when appended to a pyridine scaffold, has garnered significant interest. This technical guide provides an in-depth exploration of the core physicochemical properties of difluoromethoxylated pyridines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the nuances of this important structural class. We will delve into the impact of the difluoromethoxy group on lipophilicity, aqueous solubility, metabolic stability, and plasma protein binding, supported by field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of the Difluoromethoxy Group

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its basic nitrogen atom allows for salt formation, improving solubility, while the aromatic system provides a platform for diverse functionalization. The introduction of a difluoromethoxy group onto this versatile scaffold can profoundly influence a molecule's drug-like properties.[2] Unlike the more common trifluoromethyl group, the difluoromethoxy group is considered a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl, thiol, or amine groups.[3] This unique characteristic allows it to engage in specific hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.[4] Furthermore, the strong carbon-fluorine bonds within the difluoromethoxy moiety contribute to increased metabolic stability, a critical factor in prolonging a drug's in vivo half-life.[5][6]

This guide will systematically dissect the key physicochemical parameters of difluoromethoxylated pyridines, providing both theoretical understanding and practical methodologies for their assessment.

Lipophilicity: A Delicate Balance

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's lipophilicity must be finely tuned to ensure adequate membrane permeability without compromising aqueous solubility.

The difluoromethoxy group generally increases lipophilicity compared to a methoxy group, but its impact is nuanced and context-dependent.[7] The degree of fluorination and the electronic environment of the pyridine ring can lead to counterintuitive effects on logD.[7] For instance, the electron-withdrawing nature of the difluoromethoxy group can decrease the basicity of the pyridine nitrogen, thereby influencing its ionization state and, consequently, its logD at physiological pH.[8]

Comparative Lipophilicity Data (Illustrative)

The following table provides an illustrative comparison of calculated logP values for a generic 2-substituted pyridine scaffold, highlighting the relative impact of different substituents. Actual values will vary depending on the specific molecular structure.

| Substituent at 2-position | Calculated logP (Illustrative) | Key Observations |

| -H | 1.50 | Baseline lipophilicity of the pyridine core. |

| -OCH₃ | 1.65 | Methoxy group provides a modest increase in lipophilicity. |

| -OCF₂H | 1.95 | Difluoromethoxy group offers a more significant increase in lipophilicity compared to methoxy. [7] |

| -CF₃ | 2.10 | Trifluoromethyl group generally imparts the highest lipophilicity among these common fluorinated motifs.[5] |

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol outlines the widely accepted shake-flask method for determining the distribution coefficient at pH 7.4.[9][10]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Volumetric flasks

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a known ratio (e.g., 1:1 v/v).

-

Ensure the final concentration of the test compound is within the linear range of the analytical method.

-

-

Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a validated analytical method.

-

Calculation: Calculate the logD₇.₄ using the following equation: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Caption: Workflow for in vitro metabolic stability assay.

Plasma Protein Binding: Modulating Free Drug Concentration

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). [11][12]It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared from the body. [13][14]Therefore, the extent of plasma protein binding (PPB) is a critical parameter influencing a drug's efficacy and safety. [15] The incorporation of pyridine moieties has been investigated as a strategy to reduce plasma protein binding. [16]The impact of a difluoromethoxy group on PPB is not straightforward and will depend on the overall physicochemical properties of the molecule. Generally, increased lipophilicity can lead to higher PPB.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding Determination

Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug in plasma. [11][13] Materials:

-

Test compound

-

Plasma (from desired species, e.g., human, rat)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device (e.g., RED device) with a semipermeable membrane

-

Incubator (37°C)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Device Setup: The equilibrium dialysis device consists of two chambers separated by a semipermeable membrane.

-

Sample Loading:

-

Add plasma containing the test compound to one chamber (the plasma chamber).

-

Add PBS to the other chamber (the buffer chamber).

-

-

Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow the unbound drug to equilibrate across the membrane.

-

Sampling: After equilibration, carefully collect samples from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

-

Calculation: Calculate the fraction unbound (fu) as follows: fu = [Compound]buffer / [Compound]plasma The percentage of plasma protein binding is then calculated as: % Bound = (1 - fu) * 100

Conclusion

Difluoromethoxylated pyridines represent a valuable class of compounds in modern drug discovery. The difluoromethoxy group offers a unique combination of properties, including the ability to modulate lipophilicity, enhance metabolic stability, and potentially engage in specific hydrogen bonding interactions. A thorough understanding and experimental evaluation of the physicochemical properties discussed in this guide are essential for the rational design and optimization of drug candidates incorporating this important motif. By carefully considering the interplay between lipophilicity, solubility, metabolic stability, and plasma protein binding, researchers can harness the full potential of difluoromethoxylated pyridines to develop safer and more effective medicines.

References

- Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The C–F Bond in Organofluorine Chemistry. In Fluorine-Containing Synthons (pp. 1-46). American Chemical Society.

-

Público, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

-

Público, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Center for Biotechnology Information. [Link]

-

Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. [Link]

-

Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

-

BioAgilytix. (n.d.). Protein Binding Assays. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

Público, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

Scientist Live. (2013). Measuring aqueous solubility critical in drug development. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

-

ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

-

Request PDF. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

-

National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

ResearchGate. (2024). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

PubMed. (2010). Pyridine containing M(1) positive allosteric modulators with reduced plasma protein binding. [Link]

-

ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

ChemRxiv. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

PubMed. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

-

JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. [Link]

-

National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

RSC Publishing. (n.d.). Species differences in drug plasma protein binding. MedChemComm. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement. [Link]

-

PubMed. (2021). An update on the importance of plasma protein binding in drug discovery and development. [Link]

-

PubMed. (2015). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. [Link]

-

PubMed. (2024). Facing the Facts of Altered Plasma Protein Binding: Do Current Models Correctly Predict Changes in Fraction Unbound in Special Populations?. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 12. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. bioagilytix.com [bioagilytix.com]

- 15. Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine containing M(1) positive allosteric modulators with reduced plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(difluoromethoxy)-4,6-dimethylpyridine: An In-depth Technical Analysis

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 2-(difluoromethoxy)-4,6-dimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from analogous structures and foundational spectroscopic principles to present a robust predictive analysis.[1]

Molecular Structure and Spectroscopic Implications

2-(difluoromethoxy)-4,6-dimethylpyridine is a substituted pyridine derivative with key functional groups that give rise to a distinct spectroscopic fingerprint. The presence of the difluoromethoxy group (-OCHF₂) is of particular interest, as the fluorine atoms significantly influence the electronic environment of the molecule, leading to characteristic signals in both NMR and IR spectroscopy. The dimethylated pyridine ring provides a simple, yet informative, aromatic system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(difluoromethoxy)-4,6-dimethylpyridine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the unique proton of the difluoromethoxy group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3/H-5 (aromatic) | 6.5 - 7.0 | Singlet (or very narrow multiplet) | - |

| CH₃ (at C4 and C6) | 2.2 - 2.5 | Singlet | - |

| -OCHF₂ | 6.5 - 7.5 | Triplet | JH-F ≈ 50-60 Hz |

Causality behind Predictions: The chemical shifts of the aromatic protons are influenced by the electron-donating methyl groups and the electron-withdrawing difluoromethoxy group. The methyl protons will appear as a singlet due to the absence of adjacent protons. The proton of the difluoromethoxy group is expected to be a triplet due to coupling with the two equivalent fluorine atoms, a characteristic feature of CHF₂ groups.[2][3]

Predicted ¹³C NMR Spectral Data

The carbon NMR will provide information on all the carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C2 (pyridine ring) | 160 - 165 | Triplet | JC-F ≈ 20-30 Hz |

| C4/C6 (pyridine ring) | 155 - 160 | Singlet | - |

| C3/C5 (pyridine ring) | 110 - 120 | Singlet | - |

| -OCHF₂ | 115 - 125 | Triplet | JC-F ≈ 230-250 Hz |

| CH₃ | 20 - 25 | Singlet | - |

Causality behind Predictions: The carbon attached to the difluoromethoxy group (C2) will exhibit a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms. The carbon of the difluoromethoxy group itself will also be a triplet with a significantly larger coupling constant, which is characteristic of carbon-fluorine bonds.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is a crucial technique for fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCHF₂ | -75 to -85 | Doublet | JF-H ≈ 50-60 Hz |

Causality behind Predictions: The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the adjacent proton.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for structural verification.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N and C=C stretch (pyridine ring) | 1550 - 1650 | Strong |

| C-F stretch | 1000 - 1200 | Strong, Broad |

| C-O stretch | 1200 - 1300 | Strong |

Causality behind Predictions: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the C-F and C-O stretching vibrations of the difluoromethoxy group. The characteristic stretches of the pyridine ring will also be readily identifiable.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation : Ensure the ATR crystal is clean.

-

Background Scan : Record a background spectrum of the empty ATR crystal.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection : Acquire the IR spectrum.

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum.